molecular formula C15H17NO2S B6417697 3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide CAS No. 1058491-31-8

3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide

Cat. No.: B6417697
CAS No.: 1058491-31-8
M. Wt: 275.4 g/mol
InChI Key: IWUNXBUMGSUIGD-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide is a propanamide derivative featuring a 4-methoxyphenyl group attached to the carbonyl carbon and a thiophen-3-ylmethylamine moiety at the terminal nitrogen. For example, similar compounds are synthesized via acid-amine coupling reactions (e.g., HBTU-mediated coupling in DMSO with triethylamine) , yielding products with purities ≥99.9% (RP-HPLC) . The 4-methoxyphenyl group is a common pharmacophore in FPR2 agonists and anti-inflammatory agents, while the thiophene moiety may enhance metabolic stability or modulate receptor interactions .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-18-14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-19-11-13/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUNXBUMGSUIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Anisole

Anisole undergoes Friedel-Crafts acylation with acryloyl chloride in the presence of AlCl₃, yielding 3-(4-methoxyphenyl)propenoic acid. Subsequent hydrogenation over Pd/C furnishes 3-(4-methoxyphenyl)propanoic acid.

Reaction Conditions

  • Solvent: Dichloromethane

  • Catalyst: AlCl₃ (1.2 equiv)

  • Temperature: 0°C to room temperature

  • Yield: ~70% (after hydrogenation)

Grignard Addition to 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde reacts with ethyl magnesium bromide, followed by quenching with CO₂, to form 3-(4-methoxyphenyl)propanoic acid.

Key Data

  • Intermediate: 3-(4-Methoxyphenyl)propanoate ester

  • Hydrolysis: NaOH (aq.), reflux

  • Yield: 65–72%

Preparation of (Thiophen-3-yl)methylamine

The amine component is synthesized via two methods:

Reduction of (Thiophen-3-yl)acetonitrile

(Thiophen-3-yl)acetonitrile undergoes catalytic hydrogenation with Raney nickel in ethanol, yielding the primary amine.

Conditions

  • Pressure: 50 psi H₂

  • Temperature: 25°C

  • Yield: 88%

Gabriel Synthesis

Thiophen-3-ylmethyl bromide reacts with potassium phthalimide, followed by hydrazinolysis to release the amine.

Optimization

  • Solvent: DMF

  • Hydrazine: 2 equiv, reflux

  • Yield: 75%

Amide Bond Formation Strategies

The coupling of 3-(4-methoxyphenyl)propanoic acid and (thiophen-3-yl)methylamine employs three principal methods:

Carbodiimide-Mediated Coupling

Protocol

  • Activate the carboxylic acid with EDCl (1.1 equiv) and HOBt (1.1 equiv) in DMF.

  • Add (thiophen-3-yl)methylamine (1.2 equiv) and stir at 25°C for 12 h.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane).

Performance Metrics

  • Yield: 82–85%

  • Purity (HPLC): >98%

Acyl Chloride Route

  • Convert the acid to its acyl chloride using SOCl₂ (2 equiv) in refluxing toluene.

  • Add amine dropwise in THF at 0°C.

  • Quench with NaHCO₃ and extract with ethyl acetate.

Data

  • Reaction Time: 4 h

  • Yield: 78%

Schotten-Baumann Reaction

A biphasic system (NaOH/CH₂Cl₂) facilitates rapid amidation under mild conditions.

Conditions

  • Acyl chloride: 1 equiv

  • Amine: 1.5 equiv

  • Yield: 70%

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time (h) Purity (%)
EDCl/HOBt851298
Acyl Chloride78495
Schotten-Baumann70190

The carbodiimide method offers superior yield and purity, albeit with longer reaction times. The acyl chloride route is preferable for scalability, while the Schotten-Baumann protocol suits rapid synthesis.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 8.4 Hz, 2H, Ar-H), 6.84 (d, J = 8.4 Hz, 2H, Ar-H), 4.38 (s, 2H, CH₂-thiophene), 3.80 (s, 3H, OCH₃), 2.58 (t, J = 7.6 Hz, 2H, CH₂CO), 2.44 (t, J = 7.6 Hz, 2H, CH₂Ar).

  • IR (KBr) : 3280 cm⁻¹ (N-H), 1645 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O = 70:30) confirms a single peak at t = 6.2 min .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique combination of functional groups allows for various chemical reactions, including:

  • Oxidation : Conversion to sulfoxides or sulfones.
  • Reduction : Formation of alcohols or amines.
  • Substitution : Nucleophilic substitution reactions involving the methoxy group .

Biology

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Preliminary studies suggest it may exhibit significant antimicrobial effects, making it a candidate for developing new antibiotics.
  • Antifungal Activity : Research indicates possible efficacy against fungal pathogens .

Medicine

In medicinal chemistry, ongoing research focuses on the therapeutic potential of this compound. Key areas of investigation include:

  • Antiviral Activity : The compound may inhibit viral replication pathways, suggesting potential use in antiviral therapies.
  • Anticancer Properties : Its structure suggests interactions with cellular pathways involved in tumor growth and proliferation . Studies have highlighted its ability to modulate signaling pathways critical for cancer cell survival .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some notable analogs:

Compound NameStructural FeaturesUnique Aspects
N-(furan-2-ylmethyl)-3-(5-phenyltetrahydrofuran)propanamideLacks methoxy groupDifferent ring system
N-(furan-2-ylmethyl)-3-(5-(4-hydroxyphenyl)furan)propanamideHydroxy instead of methoxyPotentially different reactivity
N-{[4-(furan-2-yl)thiophen]}propanamideSimilar thiophene but different substituentsLacks methoxy group

This comparison highlights the distinct structural features that may confer unique biological properties to this compound.

Case Studies and Research Findings

Research has begun to explore the biological activity of this compound through various studies:

Antiviral Activity

Studies have demonstrated that derivatives of this compound can inhibit specific viral replication mechanisms, providing a basis for further development in antiviral drug design.

Anticancer Potential

Research has shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. Mechanistic studies are ongoing to elucidate the specific pathways involved .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their biological activities, and distinguishing features:

Compound Name Key Structural Features Biological Activity Notable Properties References
Target Compound : 3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide - 4-Methoxyphenyl
- Thiophen-3-ylmethylamide
Inferred: Potential FPR2 agonist or anti-inflammatory agent Hypothesized improved metabolic stability due to thiophene -
(S)-9a : (S)-3-(1H-Indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]propanamide - 4-Methoxyphenyl ureido
- Indole-pyridine hybrid
FPR2 agonist (EC₅₀: <1 μM)<br>Selectivity over FPR1 >100-fold High in vitro metabolic stability (t₁/₂ >60 min in liver microsomes)
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide - 4-Methoxyphenyl acrylamide
- Catechol moiety
Anti-inflammatory (IC₅₀: 17.00±1.11 μM)
Inhibition of NO production in macrophages
Isolated from Lycium barbarum; plant-derived natural product
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide - Chromen-4-one core
- Dual 4-methoxyphenyl groups
Adenosine A2B receptor antagonist
Anticandidate for cancer therapy
Melting point: 240–242°C
Mass: 445 (M⁺)
3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide - Naphthalene-thiosemicarbazide hybrid
- 4-Methoxyphenyl amino
Antioxidant (1.4× ascorbic acid)
Cytotoxic to glioblastoma U-87 cells (IC₅₀: <10 μM)
Enhanced radical scavenging due to electron-donating methoxy group

Structural and Functional Insights

Role of the 4-Methoxyphenyl Group :

  • This group is critical for receptor binding in FPR2 agonists, as seen in (S)-9a, where it contributes to submicromolar EC₅₀ values and high selectivity over FPR1 .
  • In anti-inflammatory analogs (e.g., compound 2 from Lycium barbarum), the 4-methoxyphenyl acrylamide scaffold interacts with inflammatory mediators like NF-κB or COX-2 .

Impact of Thiophene vs. Heterocyclic Substitutions: The thiophen-3-ylmethyl group in the target compound may confer advantages over indole- or pyridine-based analogs (e.g., (S)-9a) in terms of lipophilicity (logP) and CNS penetration. Conversely, indole-containing compounds (e.g., (S)-9a) exhibit stronger π-π stacking with FPR2’s hydrophobic pockets, enhancing agonist potency .

Synthetic Accessibility :

  • Propanamide derivatives are typically synthesized via carbodiimide-mediated couplings (e.g., HBTU or HATU) between carboxylic acids and amines . Yields range from 35% (for complex scaffolds) to 67% (for simpler aryl amines) .
  • The target compound’s synthesis would likely follow similar protocols, with purification via silica gel chromatography (15–20% EtOAc/hexane) .

Q & A

Basic: What are the optimized synthetic routes for 3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide?

Answer:
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Preparation of the propanamide backbone via coupling of 3-(4-methoxyphenyl)propanoic acid with thiophen-3-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Step 2: Purification via column chromatography or recrystallization to isolate the amide product.
  • Key Considerations: Reaction temperature (0–25°C), solvent choice (e.g., DMF or dichloromethane), and stoichiometric control to minimize side reactions like over-alkylation .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify methoxyphenyl (δ ~3.8 ppm for OCH₃) and thiophene protons (δ ~6.8–7.4 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography: For resolving 3D conformation, particularly the spatial arrangement of the thiophene and methoxyphenyl groups .

Basic: How can researchers evaluate the preliminary biological activity of this compound?

Answer:
Initial screening involves:

  • Enzyme Inhibition Assays: Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for GPCRs) to determine binding affinity (Kᵢ) .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced: How should experimental design address conflicting bioactivity data across studies?

Answer:
Contradictions in activity data (e.g., varying IC₅₀ values) require:

  • Orthogonal Assays: Validate results using independent methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Structural Analog Testing: Compare activity of derivatives to identify critical functional groups (e.g., methoxy vs. nitro substituents) .
  • Dose-Response Curves: Ensure standardized protocols for compound solubility and vehicle controls to minimize variability .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding poses with receptors (e.g., COX-2 active site) .
  • Molecular Dynamics (MD) Simulations: Analyze stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR Modeling: Corrogate electronic parameters (e.g., LogP, H-bond donors) with bioactivity data to guide structural optimization .

Advanced: What strategies enhance structure-activity relationship (SAR) studies for this compound?

Answer:

  • Functional Group Modifications: Replace the methoxy group with electron-withdrawing (e.g., -CN) or donating (-NH₂) groups to probe electronic effects .
  • Bioisosteric Replacements: Substitute the thiophene ring with furan or pyridine to assess heterocyclic contributions to activity .
  • Stereochemical Analysis: Synthesize enantiomers to evaluate chiral center impacts on potency .

Advanced: How can researchers address stability and reactivity challenges under varying experimental conditions?

Answer:

  • Stress Testing: Expose the compound to heat (40–60°C), light, and humidity to identify degradation products via HPLC-MS .
  • pH-Dependent Stability: Monitor hydrolysis of the amide bond in buffered solutions (pH 1–13) using UV-Vis spectroscopy .
  • Kinetic Studies: Measure reaction rates with nucleophiles (e.g., glutathione) to predict metabolic pathways .

Advanced: What methodologies elucidate multi-target interactions in complex biological systems?

Answer:

  • Proteomic Profiling: Use affinity pull-down assays with immobilized compound to identify off-target proteins .
  • Network Pharmacology: Integrate transcriptomic and cheminformatic data to map compound-target-disease networks .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics for multiple targets simultaneously .

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